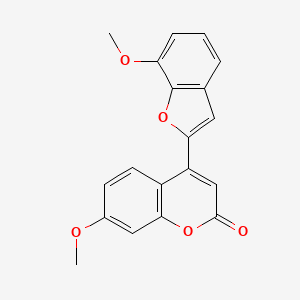
2-Chlor-N-(2-Methoxy-2-phenylbutyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide, also known as CPB, is a sulfonamide compound that has been studied for its potential use in various scientific research applications. CPB has been found to have a unique mechanism of action that makes it useful in studying certain biochemical and physiological processes. In
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .
Mode of Action
The compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound disrupts the tumor cells’ metabolism, which shifts to anaerobic glycolysis due to changes in gene expression . This disruption can lead to uncontrolled cell proliferation and tumor hypoxia .
Biochemical Pathways
The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system , a crucial biochemical pathway in maintaining pH balance within cells . This disruption can lead to significant modifications in pH, affecting the downstream effects such as cellular metabolism and growth .
Result of Action
The inhibition of CA IX by 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can lead to antiproliferative effects . This means the compound can prevent or slow down the growth of tumor cells, making it a potential candidate for anticancer therapy .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other interacting molecules, and the specific characteristics of the target cells. For instance, the overexpression of CA IX in tumor cells creates a unique environment that allows this compound to selectively target and inhibit these cells .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide in lab experiments is its unique mechanism of action. It can be used to study the role of sulfonamide compounds in biological processes and to develop new drugs for the treatment of various diseases. However, there are also limitations to using 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are many future directions for research on 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide. One area of research is the development of new drugs based on the structure of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide. Another area of research is the study of the role of sulfonamide compounds in biological processes, and how they can be used to develop new treatments for various diseases. Finally, research can be done to optimize the synthesis method of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide and to make it more accessible for use in lab experiments.
Conclusion:
In conclusion, 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a sulfonamide compound that has been studied for its potential use in various scientific research applications. Its unique mechanism of action makes it useful in studying certain biochemical and physiological processes, and it has been found to have a number of biochemical and physiological effects. While there are limitations to using 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide in lab experiments, there are also many future directions for research on this compound.
Synthesemethoden
2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-methoxy-2-phenylbutylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Hemmung der Carboanhydrase IX (CA IX) hat sich als vielversprechende Strategie für die Entwicklung neuer Antiproliferationsmittel herauskristallisiert. CA IX wird in vielen soliden Tumoren überexprimiert, was zu unkontrollierter Zellproliferation und Tumorhypoxie führt. Forscher haben Arylthiazolon-Benzolsulfonamide, einschließlich unserer Zielverbindung, synthetisiert, um CA IX selektiv zu hemmen. Bemerkenswerterweise zeigten die Verbindungen 4b–c, 4e, 4g–h signifikante antiproliferative Wirkungen gegenüber Brustkrebszelllinien (MDA-MB-231 und MCF-7) mit hoher Selektivität .
Antibakterielle Eigenschaften
Dieselben Benzolsulfonamidderivate wurden auch auf ihre antimikrobielle Aktivität untersucht. Während der primäre Fokus auf Antitumoreffekten lag, zeigten einige Verbindungen hemmende Wirkungen gegenüber dem mikrobiellen Wachstum. Weitere Untersuchungen könnten ihr Potenzial als antimikrobielle Mittel untersuchen .
Carboanhydrase-Hemmung
Die Sulfonamidderivate 4e, 4g und 4h zeigten eine hervorragende Enzyminhibition gegenüber CA IX, mit IC50-Werten im Bereich von 10,93 bis 25,06 nM. Wichtig ist, dass sie die Selektivität für CA IX gegenüber CA II beibehielten. Diese Ergebnisse heben ihr Potenzial als CA-Inhibitoren für therapeutische Anwendungen hervor .
Apoptoseinduktion
Verbindung 4e induzierte Apoptose in MDA-MB-231-Brustkrebszellen und erhöhte die Annexin V-FITC-Spiegel signifikant. Dies deutet auf eine mögliche Rolle bei der Förderung des programmierten Zelltods hin, der für die Krebsbehandlung entscheidend ist .
Umweltanalytik
Benzolsulfonamide, einschließlich unserer Verbindung, werden in analytischen Methoden zum Nachweis von Umweltkontaminanten eingesetzt. Forscher haben Techniken entwickelt, um Benzotriazol, Benzothiazol und Benzolsulfonamid gleichzeitig in Umweltwässern zu bestimmen .
Synthetische Chemie
2-Chlor-N-Methoxy-N-methylacetamid, eine verwandte Verbindung, dient als Ausgangsreagenz für die Synthese von strukturell verwandten 2-Alkyl-4-Chinolonen. Diese Chinolone zeigen biologische Aktivität und spielen eine Rolle bei der Quorum-Sensing in Pseudomonas aeruginosa .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-17(22-2,14-9-5-4-6-10-14)13-19-23(20,21)16-12-8-7-11-15(16)18/h4-12,19H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHYAMPSSVDLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
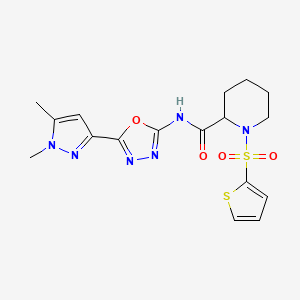
![4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2424193.png)
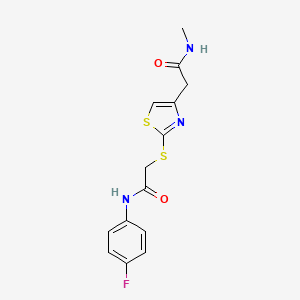

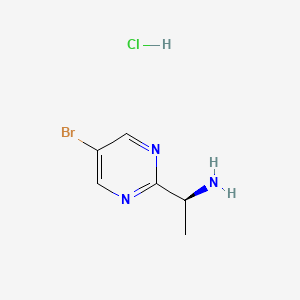
![3-[3-(4-chlorophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2424201.png)
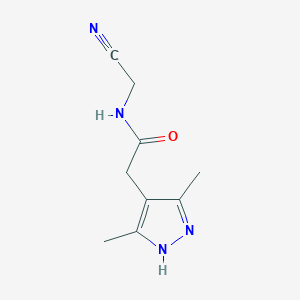
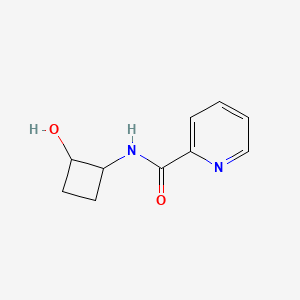
![Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2424206.png)
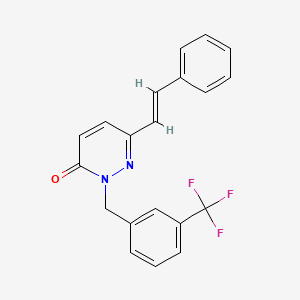
![N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2424209.png)
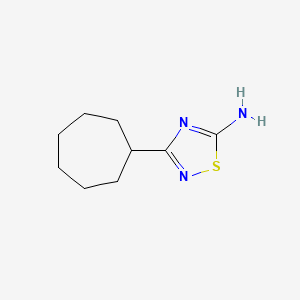
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2424212.png)
